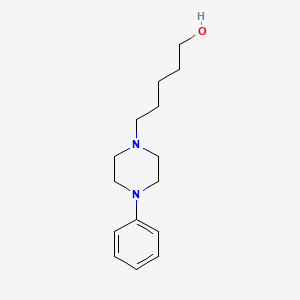
5-(4-Phenylpiperazin-1-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenylpiperazin-1-yl)pentan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol typically involves the reaction of 4-phenylpiperazine with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-phenylpiperazine reacts with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenylpiperazin-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
5-(4-Phenylpiperazin-1-yl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly in the central nervous system.
Medicine: It has potential therapeutic applications as a ligand for dopamine receptors, which are involved in various neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially leading to therapeutic effects in conditions like depression, schizophrenia, and Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Phenylpiperazin-1-yl)pentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-(4-Phenylpiperazin-1-yl)pentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenylpiperazine: The parent compound without the pentan-1-ol side chain.
Uniqueness
5-(4-Phenylpiperazin-1-yl)pentan-1-ol is unique due to its specific combination of the piperazine ring and the pentan-1-ol side chain. This structure allows it to interact with a distinct set of molecular targets, making it valuable in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
93151-66-7 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
5-(4-phenylpiperazin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C15H24N2O/c18-14-6-2-5-9-16-10-12-17(13-11-16)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-14H2 |
InChI-Schlüssel |
YFMBXOCLJCLTHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


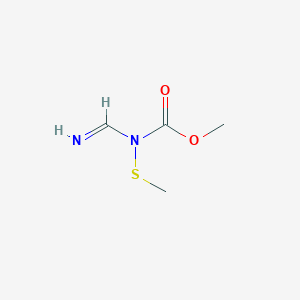
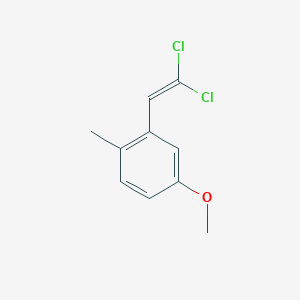

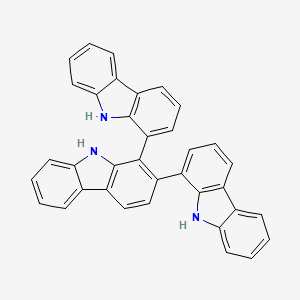
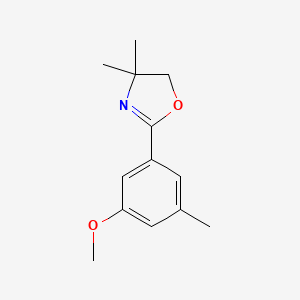
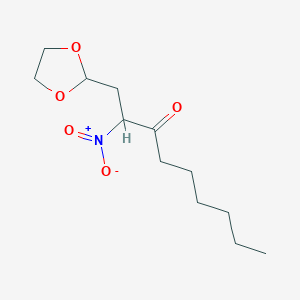
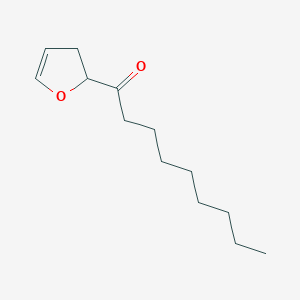
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
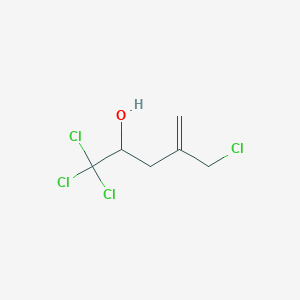

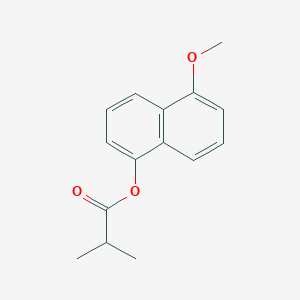
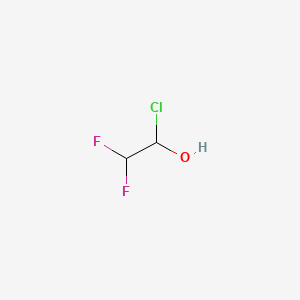
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
